molecular formula C11H15NO3 B1353091 (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate CAS No. 91219-90-8

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate

Cat. No. B1353091
Key on ui cas rn: 91219-90-8
M. Wt: 209.24 g/mol
InChI Key: OKIMSBLHXKXTTE-UHFFFAOYSA-N
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Patent
US04766133

Procedure details

94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate are dissolved in 570 ml of ethanol. 285 ml of 3N sodium hydroxide solution are then added dropwise thereto at 0° and the mixture is stirred at room temperature for 3 hours. The ethanol is subsequently removed in vacuo, whereupon the residual aqueous solution is extracted three times with 300 ml of methylene chloride. The organic extracts are dried over sodium sulphate and evaporated in vacuo. The residue is crystallized from petroleum ether and there is obtained 4-methoxy-3,5-dimethyl-2-pyridylmethanol of melting point 49°-51°.
Quantity
94.9 g
Type
reactant
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:11]([CH3:12])=[C:10]([O:13][CH3:14])[C:9]([CH3:15])=[CH:8][N:7]=1)(=O)C.[OH-].[Na+]>C(O)C>[CH3:14][O:13][C:10]1[C:9]([CH3:15])=[CH:8][N:7]=[C:6]([CH2:5][OH:4])[C:11]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
94.9 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=C(C(=C1C)OC)C
Name
Quantity
570 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
285 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at 0° and the mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol is subsequently removed in vacuo, whereupon the residual aqueous solution
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with 300 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C(=NC=C1C)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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